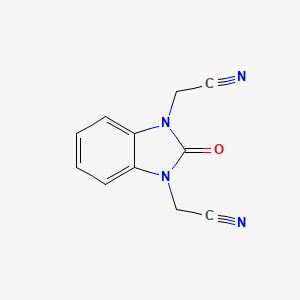
1-(2-Naphthyl)-3-phenylprop-2-en-1-one
Übersicht
Beschreibung
“1-(2-Naphthyl)-3-phenylprop-2-en-1-one” is a complex organic compound. It is derived from 2-naphthol, also known as β-naphthol . 2-Naphthol is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Naphthyl)-3-phenylprop-2-en-1-one” often involves multicomponent reactions . For instance, 2-naphthol can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Naphthyl)-3-phenylprop-2-en-1-one” would likely be influenced by the presence of the aromatic rings and the ketone group. The aromatic rings, particularly the naphthol component, are known to be involved in various organic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Naphthyl)-3-phenylprop-2-en-1-one” would be influenced by its molecular structure. For instance, 2-naphthol, a related compound, is known to be a fluorescent colorless crystalline solid with the formula C10H7OH .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
The research on catalytic asymmetric synthesis demonstrates the application of 1-(2-naphthyl)-3-phenylprop-2-en-1-one derivatives in complex organic synthesis processes. For instance, the catalytic asymmetric enyne addition to aldehydes using a 1,1'-bi-2-naphthol-based system showcases the utility of naphthyl-containing compounds in creating optically active trienynes. These compounds are crucial for the asymmetric synthesis of polyquinanes containing a quaternary chiral carbon center, highlighting their significance in developing new stereoselective synthetic methodologies (Chen et al., 2013).
Enantioselective Catalysis
In the realm of enantioselective catalysis, the use of 3,4-dihydropyrimido[2,1-b]benzothiazole-based catalysts for kinetic resolution of alcohols exemplifies the role of naphthyl derivatives in achieving high enantioselectivity. This research underlines the potential of such catalysts in generating enantiopure alcohols, a critical aspect of pharmaceutical and fine chemical manufacturing (Belmessieri et al., 2011).
Chiral Resolution and Absolute Configuration
The study on the resolution of 1- and 2-naphthylmethoxyacetic acids, crucial for determining the absolute configuration of chiral compounds, showcases the importance of naphthyl derivatives in stereochemical analysis. The methodology provides a way to obtain enantiomeric forms of these reagents, enabling precise stereochemical determinations in various organic compounds (Arita et al., 2003).
Magnetic Materials and Cooling Technologies
Research into lanthanide-based magnetic materials using salen-type ligands derived from naphthyl and phenyl groups demonstrates the application of these compounds in the development of advanced magnetic and cooling technologies. The study explores the synthesis of coordination polymers and clusters, revealing their potential in magnetocaloric applications and the study of magnetic relaxation phenomena, crucial for designing new magnetic materials (Canaj et al., 2016).
Polymerization and Material Science
The investigation of the polymerization of ethylene catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands, including naphthyl-substituted variants, highlights the role of these compounds in producing branched polyethylenes. This research contributes to our understanding of polymer chemistry and the development of new materials with specific properties, such as enhanced branching and molecular weight distributions (Jenkins & Brookhart, 2004).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “1-(2-Naphthyl)-3-phenylprop-2-en-1-one” could involve further exploration of its potential applications in various fields. For instance, 2-naphthol has been used in the design and synthesis of various heterocyclic compounds in organic synthesis . These compounds have wide-ranging applications in medicinal chemistry, material science, dyes and pigment science, and agrochemistry .
Eigenschaften
IUPAC Name |
(E)-1-naphthalen-2-yl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(13-10-15-6-2-1-3-7-15)18-12-11-16-8-4-5-9-17(16)14-18/h1-14H/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQCRGTLOLIJQ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241048 | |
| Record name | (2E)-1-(2-Naphthalenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)-3-phenylprop-2-en-1-one | |
CAS RN |
53744-34-6, 4782-69-8 | |
| Record name | (2E)-1-(2-Naphthalenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53744-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002608183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(2-Naphthalenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















